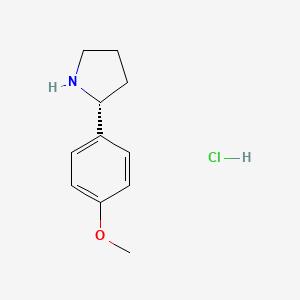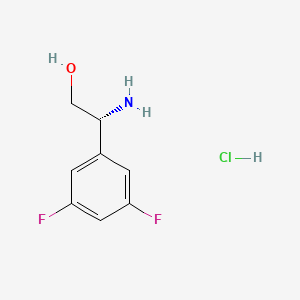
Lauroyl-d3-L-carnitine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauroyl-d3-L-carnitine Hydrochloride is a deuterium-labeled compound, primarily used in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d3) enhances its utility in various analytical and pharmacokinetic studies by providing a stable isotope marker.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lauroyl-d3-L-carnitine Hydrochloride typically involves the esterification of L-carnitine with lauric acid, followed by the introduction of deuterium atoms. The process can be summarized as follows:
Esterification: L-carnitine reacts with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form Lauroyl-L-carnitine.
Deuteration: The esterified product is then subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes, often carried out in batch reactors. The reaction conditions are optimized for maximum yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: Lauroyl-d3-L-carnitine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carnitine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it back to its parent compound, L-carnitine.
Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state carnitine derivatives.
Reduction Products: L-carnitine.
Substitution Products: Various acyl-carnitine derivatives.
科学的研究の応用
Lauroyl-d3-L-carnitine Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolism of fatty acids and the role of carnitine in cellular energy production.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of Lauroyl-d3-L-carnitine Hydrochloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of its metabolic pathways. It interacts with carnitine acyltransferase enzymes, facilitating the transfer of fatty acids across the mitochondrial membrane.
類似化合物との比較
Lauroyl-L-carnitine: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
Acetyl-L-carnitine: Another derivative of L-carnitine, used primarily for its neuroprotective properties.
Propionyl-L-carnitine: Used in cardiovascular research for its role in improving blood flow and energy production.
Uniqueness: Lauroyl-d3-L-carnitine Hydrochloride’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both basic and applied research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields. Its stable isotope labeling offers significant advantages in tracking and studying metabolic processes, making it an indispensable tool in modern research.
特性
CAS番号 |
1297271-52-3 |
|---|---|
分子式 |
C19H38ClNO4 |
分子量 |
383.0 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(12,12,12-trideuteriododecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3; |
InChIキー |
PDBBUDRTWRVCFN-AXKUZGSUSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
異性体SMILES |
[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
同義語 |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride; _x000B_(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride; (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Laurate-d3; (-)-Lauric-d3 A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)












